molecular formula C22H23N9O2 B2475385 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)acetamide CAS No. 1428375-83-0

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)acetamide

Cat. No.: B2475385
CAS No.: 1428375-83-0
M. Wt: 445.487
InChI Key: VTZQFBWEIUUDEL-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C22H23N9O2 and its molecular weight is 445.487. The purity is usually 95%.
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Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)acetamide is a complex organic molecule characterized by its unique structural features, which suggest significant biological activity. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of several key structural components:

  • Pyrazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Pyridazine Moiety : Often associated with kinase inhibition and modulation of cellular signaling pathways.
  • Dimethylamino Group : This moiety can enhance solubility and bioavailability, potentially increasing pharmacological efficacy.

1. Kinase Inhibition

Research indicates that compounds with similar structures often exhibit significant interaction with various kinases, which are enzymes critical for many cellular processes. The presence of the piperazine ring in related compounds has been linked to kinase inhibition, suggesting that this compound may also act as a kinase inhibitor.

2. Anticancer Properties

The structural components of the compound suggest potential applications in cancer therapy. For instance, studies have shown that related pyrazole and pyridazine derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression .

3. Neurotransmission Modulation

The dimethylamino group is indicative of potential effects on neurotransmission. Compounds with similar features have been explored for their ability to modulate cholinergic signaling, which is crucial in neurodegenerative diseases such as Alzheimer's.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Binding to Kinases : Modulating their activity and thereby influencing downstream signaling pathways.
  • Interaction with Receptors : Potentially affecting neurotransmitter levels and activity within the central nervous system.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-(1H-pyrazol-4-yl)pyridazin-3-onePyrazole and pyridazine ringsAntimicrobial
4-(piperidin-1-yl)-6-methylpyridazinePiperidine and pyridazineAntidepressant
2-(4-(2-chloro-pyridin-4-yloxy)-phenyl)-piperazinePiperazine with aromatic substitutionAntipsychotic

The uniqueness of the target compound lies in its combination of multiple heterocycles (pyrazole, pyridazine, piperazine), which may confer distinct pharmacological profiles not observed in simpler derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds structurally related to the target molecule:

  • Inhibition of Checkpoint Kinase 1 (CHK1) : A study demonstrated that certain derivatives showed high selectivity for CHK1 over other kinases, indicating potential as antitumor agents .
  • Neuroprotective Effects : Research on related compounds indicated significant neuroprotective activities against oxidative stress in neuronal cell lines, suggesting applicability in neurodegenerative disease treatment .
  • Antimicrobial Activity : Various pyrazole-containing compounds have exhibited antimicrobial properties, making them candidates for further exploration in infectious disease contexts.

Properties

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N9O2/c1-15-24-18(13-20(25-15)30(2)3)26-16-5-7-17(8-6-16)27-21(32)14-33-22-10-9-19(28-29-22)31-12-4-11-23-31/h4-13H,14H2,1-3H3,(H,27,32)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZQFBWEIUUDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)COC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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